[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene](4-methylphenyl)ammoniumolate
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Overview
Description
(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylideneammoniumolate is an organic compound characterized by the presence of a hydroxy and methoxy group on a phenyl ring, along with a methylidene group linked to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-Hydroxy-3-methoxyphenyl)methylideneammoniumolate typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-methylphenylamine under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylideneammoniumolate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylideneammoniumolate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(4-Hydroxy-3-methoxyphenyl)methylideneammoniumolate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid.
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde.
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone.
Uniqueness
(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylideneammoniumolate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(4E)-4-[(N-hydroxy-4-methylanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H15NO3/c1-11-3-6-13(7-4-11)16(18)10-12-5-8-14(17)15(9-12)19-2/h3-10,18H,1-2H3/b12-10+ |
InChI Key |
YWLLLVLMILDODI-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(/C=C/2\C=CC(=O)C(=C2)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=C2C=CC(=O)C(=C2)OC)O |
Origin of Product |
United States |
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